2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Amino and Carboxamide Groups: The amino group is introduced via an amination reaction, while the carboxamide group is formed through an amidation reaction.
Cyclopentyl Substitution: The cyclopentyl group is introduced through a substitution reaction, often using cyclopentyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes:
Batch Processing: Conducting reactions in large reactors with controlled temperature and pressure.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives with various functional groups replacing the amino or carboxamide groups.
Scientific Research Applications
2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to proteins or enzymes, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-cyclopentyl-4,5-dimethylthiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.
2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxylate: An ester derivative with different chemical properties.
Uniqueness
2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable in various research applications.
Properties
IUPAC Name |
2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-7-8(2)16-11(13)10(7)12(15)14-9-5-3-4-6-9/h9H,3-6,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJSQHMGQSSDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2CCCC2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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